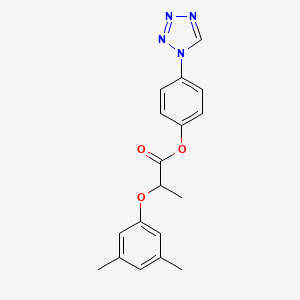
4-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is a complex organic compound that features a tetrazole ring and a phenyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with an alkyne under copper-catalyzed conditions. This method is favored for its high yield and mild reaction conditions.
Esterification: The phenyl ester moiety is introduced through an esterification reaction. This involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol with 2-(3,5-dimethylphenoxy)propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ester moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
科学研究应用
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.
作用机制
The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: This compound shares the tetrazole ring but differs in the substituent groups attached to the phenyl ring.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: Another tetrazole derivative with multiple tetrazole rings attached to a benzene core.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is unique due to its combination of a tetrazole ring and a phenyl ester moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in medicinal chemistry and materials science.
属性
分子式 |
C18H18N4O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
[4-(tetrazol-1-yl)phenyl] 2-(3,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C18H18N4O3/c1-12-8-13(2)10-17(9-12)24-14(3)18(23)25-16-6-4-15(5-7-16)22-11-19-20-21-22/h4-11,14H,1-3H3 |
InChI 键 |
AMWPNLRKZLJYOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329249.png)
![2-(4-methylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11329250.png)
![3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11329259.png)
![{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11329262.png)
![1-(4-chlorophenyl)-4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329267.png)
![4-{[5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11329281.png)
![1-(2-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11329284.png)

![2-(4-bromophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11329291.png)

![N-[4-(acetylamino)phenyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11329304.png)
![5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329308.png)
![(5Z)-6-hydroxy-5-[5-(4-hydroxy-3-methoxyphenyl)pyrazolidin-3-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11329314.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]butanamide](/img/structure/B11329323.png)
